
Perflubutane
Overview
Description
Perflubutane, also known as decafluorobutane, is a fluorocarbon compound with the chemical formula C₄F₁₀. It is a derivative of butane where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its high stability and inertness, making it useful in various industrial and medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perflubutane can be synthesized through the fluorination of butane. One common method involves the reaction of butane with elemental fluorine under controlled conditions. The reaction is typically carried out in a fluorination reactor at low temperatures to prevent unwanted side reactions. The process can be represented as:
C4H10+10F2→C4F10+10HF
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. The process involves the continuous feeding of butane and fluorine gas into the reactor, where the reaction takes place. The resulting this compound is then purified through distillation to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: Perflubutane is highly inert due to the strong carbon-fluorine bonds, making it resistant to many chemical reactions. it can undergo certain reactions under specific conditions:
Reduction: this compound can be reduced to form partially fluorinated butanes using strong reducing agents.
Substitution: Under extreme conditions, some fluorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) can be used as a reducing agent.
Substitution: Chlorine or bromine can be used for halogen exchange reactions.
Major Products Formed:
Reduction: Partially fluorinated butanes.
Substitution: Mixed halogenated butanes
Scientific Research Applications
Perflubutane is a fluorocarbon gas utilized as a microbubble contrast agent in diagnostic ultrasound imaging . Microbubble contrast agents like this compound consist of an outer shell encapsulating a gas, which enhances the echogenicity of blood, improving the visualization of blood vessels and tissue perfusion during ultrasound .
Diagnostic Imaging
This compound microbubbles are employed in diagnostic imaging to visualize pathological and physiological alterations . The use of this compound in contrast-enhanced ultrasound allows clinicians to:
- Assess tissue perfusion Dynamic contrast-enhanced ultrasonography with this compound microbubbles allows the collection of quantitative hemodynamic information regarding HCC . this compound exhibits linear and temporally stable characteristics under continuous ultrasound exposure .
- Characterize liver lesions CEUS with this compound improves diagnostic efficacy in both characterization and detection of focal liver lesions .
- Predict cellular differentiation in HCC Findings at contrast-enhanced ultrasound with the this compound microbubble agent may be predictive of cellular differentiation of HCC without needle biopsy .
Quantitative Assessment of Tissue Perfusion in Hepatocellular Carcinoma (HCC)
Dynamic contrast-enhanced ultrasonography with this compound microbubbles permits the collection of quantitative hemodynamic information regarding HCC . A study aimed to assess the relationship between contrast signal intensity (CI) and concentration of this compound microbubbles found that CI correlated logarithmically and linearly with the concentration of this compound microbubbles within the actual concentration range of the contrast agent in the human body . The study also indicated that DCE-US with this compound microbubbles enables the collection of perfusion information via quantitative analysis .
This compound in Pediatric Applications
While microbubble contrast agents are widely used in adult cardiology, they have not been approved for pediatric use in many countries . Therefore, less is known of the value of contrast-enhanced sonography in children .
Tables of Applications
Limitations and Considerations
Mechanism of Action
Perflubutane exerts its effects primarily through its physical properties rather than chemical interactions. In medical imaging, this compound microbubbles enhance the reflectivity of ultrasound waves, improving the clarity and detail of the images produced. These microbubbles circulate through the bloodstream and enhance the echogenicity of blood, allowing for better visualization of vascular structures and tissue perfusion .
Comparison with Similar Compounds
Perfluoropropane (C₃F₈): Another fluorocarbon with similar properties but a different molecular structure.
Perfluorohexane (C₆F₁₄): A longer-chain fluorocarbon with higher boiling points and different applications.
Perfluorooctane (C₈F₁₈): Used in similar applications but with different physical properties.
Uniqueness of Perflubutane: this compound is unique due to its specific molecular size and properties, making it particularly suitable for use as a contrast agent in ultrasound imaging. Its stability and inertness also make it valuable in industrial applications where reactivity needs to be minimized .
Biological Activity
Perflubutane, also known as Sonazoid, is a perfluorocarbon compound primarily utilized as a contrast agent in ultrasound imaging. Its unique properties, particularly its stability and biocompatibility, make it a valuable tool in medical diagnostics, especially for characterizing focal liver lesions. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and safety evaluations.
This compound microbubbles are designed to enhance ultrasound imaging by providing a strong echogenic response. The microbubbles are stabilized by a membrane composed of hydrogenated egg phosphatidylserine, which encapsulates the perfluorobutane gas. This structure allows for effective imaging without significant risk of embolism due to their size (median diameter approximately 2.6 μm) fitting well within the microcirculation of the vascular system .
Clinical Applications
1. Contrast-Enhanced Ultrasound (CEUS) Efficacy
Research has demonstrated that CEUS with this compound significantly improves the detection and characterization of focal liver lesions compared to unenhanced ultrasound and dynamic CT scans. A study involving 196 patients showed that this compound-enhanced ultrasound provided superior diagnostic efficacy during both the vascular phase and Kupffer phase imaging .
2. Quantitative Assessment of Tissue Perfusion
A preliminary study assessed the relationship between contrast signal intensity (CI) and the concentration of this compound microbubbles in hepatocellular carcinoma (HCC). The findings indicated a linear correlation between CI in decibels and microbubble concentration, allowing for quantitative analysis of tissue perfusion . This capability is crucial for evaluating vascularity in tumors and assessing treatment responses.
Safety Profile
The safety of this compound has been evaluated in multiple studies. A Phase III study reported that intravenous administration resulted in no serious adverse events (AEs) among patients undergoing CEUS for focal liver lesions. Although some mild AEs were noted, they were generally self-limiting and not directly attributable to the contrast agent itself .
Study | Participants | Findings | Adverse Events |
---|---|---|---|
Moriyasu & Itoh | 196 patients | Improved detection/characterization of FLLs | 49.2% mild AEs |
Current Study | 196 patients | No serious AEs; good safety profile | 24.1% mild AEs |
Case Studies
Case Study: Efficacy in Liver Lesion Characterization
In a clinical setting, CEUS using this compound was employed to evaluate patients with suspected liver lesions. The results indicated enhanced visualization capabilities, leading to more accurate diagnoses compared to traditional imaging techniques. The ability to differentiate between benign and malignant lesions was notably improved, underscoring the compound's utility in clinical practice .
Case Study: Quantitative Analysis of HCC Vascularity
Another case study focused on patients diagnosed with HCC, utilizing dynamic contrast-enhanced ultrasonography with this compound. The study revealed that HCC lesions exhibited significantly higher perfusion indices than surrounding liver tissue, suggesting that this compound can effectively assess tumor vascularity and potentially guide therapeutic decisions .
Q & A
Basic Research Questions
Q. How can researchers optimize the preparation of perflubutane microbubble solutions for dynamic contrast-enhanced ultrasonography (DCE-US) in preclinical models?
Methodological Answer: this compound microbubbles are typically reconstituted with sterile water or saline to achieve uniform dispersion. Phantom experiments demonstrate that signal intensity (CI) correlates linearly with microbubble concentration (0.5–5.0 mg/mL), validated via time-intensity curve analysis . To ensure reproducibility, use standardized agitation protocols (e.g., vortexing for 30 seconds) and validate microbubble stability under physiological flow rates using in vitro vascular models.
Q. What experimental parameters are critical for quantifying tissue perfusion indices using this compound DCE-US in hepatocellular carcinoma (HCC)?
Methodological Answer: Key parameters include:
- Temporal resolution : High-frame-rate imaging (≥10 fps) to capture rapid arterial-phase enhancement .
- Region-of-interest (ROI) selection : Avoid necrotic areas by co-registering B-mode and contrast-enhanced images.
- Perfusion index calculation : Use time-intensity curves (TIC) with mathematical models (e.g., Patlak plot) to derive metrics like peak intensity, time-to-peak, and washout rate .
- Validation : Compare results with histopathological microvessel density (MVD) to confirm perfusion accuracy .
Q. How should researchers design clinical trials to evaluate this compound’s diagnostic performance against MRI or CT for HCC detection?
Methodological Answer:
- Cohort selection : Enroll patients with early-stage HCC (≤2 cm) and stratify by liver function (Child-Pugh score) to account for contrast kinetics variability .
- Blinded analysis : Use independent radiologists to interpret DCE-US and MRI/CT images, with biopsy or surgical resection as the reference standard.
- Statistical power : Address small sample size limitations (common in pilot studies) by conducting meta-analyses of multi-center data .
Advanced Research Questions
Q. How can contradictory findings between this compound DCE-US and gadoxetic acid-enhanced MRI (EOB-MRI) in hypovascular HCC be resolved?
Methodological Answer: Discrepancies arise because this compound uptake declines later than Gd-EOB-DTPA in early HCC. To reconcile results:
- Multi-modal imaging : Perform simultaneous DCE-US and EOB-MRI in the same cohort, correlating perfusion indices with molecular markers (e.g., VEGF expression) .
- Kinetic modeling : Develop dual-input pharmacokinetic models that account for differences in contrast agent retention and vascular permeability .
Q. What analytical frameworks are suitable for reconciling in vitro toxicity data with in vivo outcomes for this compound?
Methodological Answer:
- Evidence synthesis : Systematically review EPA toxicity assessments (e.g., liver enzyme alterations in animal models) and compare with clinical safety data from Phase III trials .
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to predict human toxicity thresholds from rodent studies, adjusting for species-specific metabolic rates .
Q. How can researchers optimize this compound’s temporal stability in longitudinal pharmacokinetic studies?
Methodological Answer:
- Microbubble engineering : Test lipid-shell formulations with polyethylene glycol (PEG) coatings to reduce macrophage uptake and prolong circulation time .
- Real-time monitoring : Use high-frequency ultrasound (≥15 MHz) to track microbubble decay rates and validate stability under continuous acoustic exposure .
Q. What methodological challenges arise when using this compound to assess treatment response in breast cancer radiofrequency ablation (RFA)?
Methodological Answer:
- Dead-space artifact : Mitigate ultrasound shadowing near ablation zones by combining DCE-US with MRI for 3D spatial correlation .
- Quantitative thresholds : Establish post-RFA perfusion cutoffs (e.g., >90% reduction in peak intensity) to differentiate residual tumor from benign fibrosis .
Q. How can this compound’s diagnostic utility be enhanced in detecting early-stage, hypovascular tumors?
Methodological Answer:
- Dual-phase imaging : Acquire both vascular-phase (0–60 sec) and late-phase (10–20 min) images to capture delayed microbubble accumulation in hypovascular lesions .
- Machine learning : Train convolutional neural networks (CNNs) on DCE-US datasets to identify subtle perfusion patterns missed by human observers .
Q. Methodological Pitfalls and Solutions
Q. Why do inter-operator variabilities occur in perflutane DCE-US studies, and how can they be minimized?
- Root cause : Differences in ROI placement, gain settings, and temporal sampling rates .
- Solution : Implement standardized imaging protocols (e.g., MI ≤0.2, depth ≤8 cm) and use automated TIC analysis software to reduce subjectivity .
Q. What strategies improve the reproducibility of this compound-based perfusion indices across heterogeneous patient populations?
- Normalization : Express perfusion indices as ratios to adjacent normal tissue (e.g., tumor-to-liver ratio) to control for inter-patient hemodynamic variability .
- Covariate adjustment : Include variables like body mass index (BMI) and cardiac output in multivariate regression models .
Q. Data Integration and Future Directions
Q. How can this compound DCE-US data be integrated with genomic or proteomic biomarkers in HCC research?
- Multi-omics correlation : Overlay perfusion indices (e.g., washout rate) with transcriptomic data (e.g., hypoxia-inducible factor 1α expression) to identify imaging-biomarker associations .
Q. What advancements in microbubble technology could address this compound’s limitations in whole-organ imaging?
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,4-decafluorobutane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F10/c5-1(6,3(9,10)11)2(7,8)4(12,13)14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVGMUDTWQVPDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F10 | |
Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059876 | |
Record name | Perfluorobutane | |
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Molecular Weight |
238.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquefied gas; [MSDSonline] | |
Record name | Perfluorobutane | |
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Boiling Point |
-2.1 °C | |
Record name | Perfluorobutane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in benzene, chloroform | |
Record name | Perfluorobutane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6484 g/cu cm at 25 °C | |
Record name | Perfluorobutane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.01X10+3 mm Hg at 25 °C | |
Record name | Perfluorobutane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Perflubutane perfusion echocardiography has the potential to be a cost-effective and convenient alternative to nuclear perfusion imaging. Perflubutane is easy to use and echocardiographers in the clinical trials can be trained to use it after imaging only a few patients. Based on data from previous clinical trials, ultrasound enhanced with Perflubutane was able to image myocardial perfusion and obtain information that appears comparable to nuclear imaging. Acusphere's Phase 3 program is designed with the appropriate comparative standards to determine the value of Perflubutane perfusion echocardiography relative to nuclear perfusion imaging. These standards are coronary angiography, nuclear perfusion imaging, and patient outcome., Sonazoid is taken up by healthy Kupffer cells in the liver and spleen, but break down in high amplitude ultrasound imaging modes such as color Doppler imaging. The bubble rupture produces a transient pressure wave, which results in a characteristic mosaic color pattern from tissues containing the microbubbles (induced acoustic emission). Liver tumors without Kupffer cells will not display the mosaic pattern and can therefore be identified easily., ...It is proposed that the intestinal and hepatic lesions in rats and mice after a single intravenous injection of gas-carrier contrast agents are caused by a common mechanism: intravascular growth of gas-carrier agents in tissues with gas supersaturation, as occurs in the cecal wall of rats and mice. In this particular environment the growing gas bubbles cause ischemia and necrosis in the cecal and colonic wall and liver. This proposed mechanism of action is consistent with the absence of clinical reports indicative of intestinal and/or hepatic lesions in humans after administration of gas-carrier contrast agents. | |
Record name | Perflubutane | |
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Record name | Perfluorobutane | |
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Color/Form |
Colorless gas | |
CAS No. |
355-25-9 | |
Record name | Perfluorobutane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=355-25-9 | |
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Record name | Perflubutane [USAN:INN] | |
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Record name | Perflubutane | |
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Record name | Butane, 1,1,1,2,2,3,3,4,4,4-decafluoro- | |
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Record name | Perfluorobutane | |
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Record name | Decafluorobutane | |
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Record name | PERFLUBUTANE | |
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Record name | Perfluorobutane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
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Melting Point |
-129 °C | |
Record name | Perfluorobutane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7868 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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